
2-((3-nitrobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, comprising a benzene ring fused to a pyrimidine ring . The presence of the nitrobenzyl group and the propyl group attached to the quinazoline core could potentially influence its reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring structure of quinazoline, with additional functional groups attached. The nitro group in the nitrobenzyl moiety is a strong electron-withdrawing group, which could influence the electronic distribution in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the nitrobenzyl and propyl groups. The nitro group is electron-withdrawing and could potentially undergo reduction reactions to form an amine .Aplicaciones Científicas De Investigación
Photosensitive Protecting Groups
Research has shown the promise of photosensitive protecting groups, including compounds with nitrobenzyl functionalities, in synthetic chemistry. These groups can be strategically placed in molecules to control reactivity and protect functional groups during synthesis, later to be removed under light exposure. Such strategies are critical in the synthesis of complex molecules, including pharmaceuticals (B. Amit, U. Zehavi, & A. Patchornik, 1974).
Redox Mediators in Organic Pollutant Treatment
The role of redox mediators, which could include compounds with functionalities similar to the query compound, has been highlighted in the enzymatic degradation of organic pollutants. These mediators enhance the efficiency of enzymes in breaking down recalcitrant compounds in wastewater, showcasing a potential application in environmental remediation technologies (Maroof Husain & Q. Husain, 2007).
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, including those with nitro and thio functionalities, have been reviewed for their antitumor activities. These compounds, by virtue of their structural diversity, have been found to have potential in cancer treatment, serving as leads for the development of new therapeutic agents (M. Iradyan, N. Iradyan, F. Arsenyan, & G. M. Stepanyan, 2009).
Analytical Methods for Antioxidant Activity
The importance of analytical methods in determining antioxidant activity, which may be relevant for compounds including those with benzyl and nitro groups, has been critically presented. Such methods enable the assessment of the antioxidant potential of various compounds, which is crucial in fields ranging from food engineering to pharmaceutical science (I. Munteanu & C. Apetrei, 2021).
Synthesis of Central Nervous System (CNS) Acting Drugs
Functional chemical groups that are likely to serve as leads for the synthesis of CNS-active drugs have been identified. This includes a wide range of heterocycles and functional groups, highlighting the utility of complex organic molecules, possibly including those with structures similar to the query compound, in the development of CNS therapeutics (S. Saganuwan, 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[(3-nitrophenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)-N-propylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4S/c1-2-14-28-25(32)21-11-12-23-24(17-21)29-27(36-18-20-9-6-10-22(16-20)31(34)35)30(26(23)33)15-13-19-7-4-3-5-8-19/h3-12,16-17H,2,13-15,18H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMGZITUYHCDET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)[N+](=O)[O-])CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbohydrazide](/img/structure/B2542027.png)
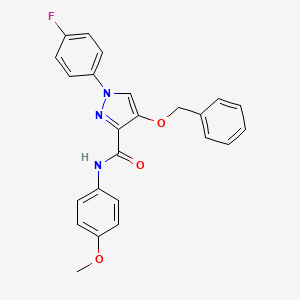

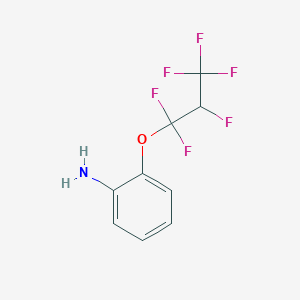
![3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-diene](/img/structure/B2542036.png)
![3-(2-chlorophenyl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2542037.png)
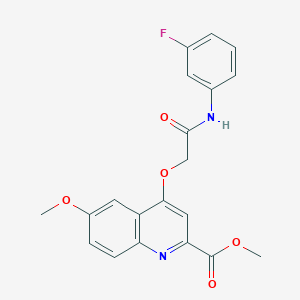
![4-[(4-Iodophenoxy)methyl]benzoic acid](/img/structure/B2542039.png)

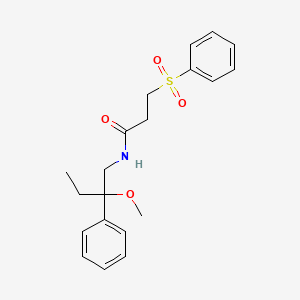
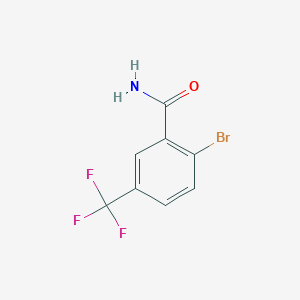
![N-([2,3'-bipyridin]-3-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2542045.png)

![N-benzyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2542048.png)